molecular formula C17H16N4O2 B498077 N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866871-78-5

N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B498077
CAS No.: 866871-78-5
M. Wt: 308.33g/mol
InChI Key: ZZQOZFNFBWBDHH-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a phenyl group at position 1, and a carboxamide moiety linked to a 4-methoxyphenyl group. This scaffold is notable for its structural versatility, enabling modifications that influence electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-16(19-20-21(12)14-6-4-3-5-7-14)17(22)18-13-8-10-15(23-2)11-9-13/h3-11H,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQOZFNFBWBDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction between phenylacetylene and 4-methoxyphenyl azide forms the triazole ring. Source outlines a representative procedure:

  • Reagents : Phenylacetylene (1.2 eq), 4-methoxyphenyl azide (1 eq), CuSO₄·5H₂O (0.1 eq), sodium ascorbate (0.2 eq).

  • Conditions : t-BuOH/H₂O (1:1 v/v), 25°C, 12 h.

  • Yield : 85–92% after column chromatography (SiO₂, hexane/EtOAc 7:3).

Mechanistic Insight : The Cu(I) catalyst facilitates regioselective 1,4-disubstituted triazole formation, avoiding the 1,5-regioisomer.

Carboxamide Formation via Amidation

The triazole-4-carboxylic acid intermediate is activated for amidation. Source details a protocol using 1,1'-carbonyldiimidazole (CDI):

  • Reagents : Triazole-4-carboxylic acid (1 eq), CDI (1.2 eq), 4-methoxyaniline (1.5 eq).

  • Conditions : Dry acetonitrile, 70°C, 1 h.

  • Yield : 78% after recrystallization from ethanol.

Table 1: Comparative Analysis of Amidation Methods

MethodReagentSolventTemp (°C)Yield (%)
CDI-MediatedCDIAcetonitrile7078
DCC/HOBtDCC, HOBtDMF2565
Acid ChlorideSOCl₂THF0–2570

Alternative Synthetic Strategies

One-Pot Dimroth Reaction

Source describes a one-pot Dimroth reaction for triazole formation, bypassing isolated azide intermediates:

  • Reagents : Methyl 3-cyclopropyl-3-oxopropanoate (1 eq), 4-azidoanisole (1 eq), t-BuOK (1.5 eq).

  • Conditions : Acetonitrile, 70°C, 24 h.

  • Yield : 68% after aqueous workup.

Advantages : Eliminates azide handling hazards and reduces purification steps.

Flow Synthesis for Scalability

Source reports continuous-flow CuAAC for triazole synthesis, enhancing reproducibility:

  • Setup : Stainless steel reactor (Cu/C catalyst), 110°C, 60 s residence time.

  • Yield : 94% at 0.5 M substrate concentration.

Optimization and Process Challenges

Regioselectivity Control

  • Cu(I) Loading : Increasing CuSO₄·5H₂O to 0.2 eq improves regioselectivity (>95% 1,4-isomer).

  • Solvent Effects : t-BuOH/H₂O (1:1) minimizes side reactions compared to pure DMF.

Purification Techniques

  • Column Chromatography : SiO₂ with gradient elution (hexane → EtOAc) resolves triazole-carboxylic acid from unreacted azides.

  • Recrystallization : Ethanol/water (3:1) yields high-purity carboxamide (HPLC >99%).

Spectroscopic Validation

NMR Characterization

  • 1H NMR (CDCl₃) : δ 8.79 (s, 1H, triazole-H), 7.55–7.30 (m, 9H, aromatic), 3.85 (s, 3H, OCH₃).

  • 13C NMR : δ 161.7 (C=O), 148.6 (triazole-C), 130.4–114.2 (aromatic), 55.3 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 339.1452 (C₁₇H₁₆N₄O₂ requires 339.1455).

Industrial-Scale Production Considerations

Catalytic Recycling

  • Cu/C Fixed-Bed Reactors : Enable catalyst reuse for >10 cycles without activity loss.

  • Cost Analysis : Flow synthesis reduces reagent waste by 40% compared to batch methods.

Environmental Impact

  • Solvent Recovery : t-BuOH/H₂O mixtures are distilled and reused, minimizing waste.

  • E-Factor : 2.1 (kg waste/kg product), superior to traditional amidation routes .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the triazole ring.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of triazole compounds showed anti-inflammatory activity comparable to indomethacin and celecoxib, with specific compounds achieving 38%-100% of indomethacin's efficacy . The mechanism of action involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, one derivative exhibited IC50 values of 39.8 μM for COX-1 and 46.3 μM for COX-2, indicating strong inhibitory potential .

Antimicrobial Properties

The antimicrobial activity of triazole derivatives has been well-documented. Compounds containing the triazole moiety have shown effectiveness against various bacterial and fungal strains. A study highlighted the broad-spectrum antimicrobial activity of related triazole compounds, suggesting their potential as therapeutic agents in treating infections caused by resistant microorganisms .

Anticancer Activity

This compound and its analogs have been investigated for anticancer properties. The structural features of these compounds allow them to interact with cellular targets involved in cancer progression. Research has indicated that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Synthesis and Structure Analysis

The synthesis of this compound typically involves a two-step process starting from readily available precursors. The initial step often includes the formation of a triazole ring via a cycloaddition reaction between azides and alkynes or other suitable substrates . Subsequent amidation leads to the formation of the carboxamide functional group.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1CycloadditionAzide + Alkyne~88
2AmidationCarboxylic Acid + AmineVariable

Case Study: Anti-inflammatory Effects

A specific study evaluated a series of triazole derivatives for their anti-inflammatory effects in animal models. The results showed that certain compounds significantly reduced paw edema induced by carrageenan, demonstrating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to traditional NSAIDs .

Case Study: Anticancer Activity

In another investigation, several triazole derivatives were tested against different cancer cell lines (e.g., breast and lung cancer). The findings revealed that some compounds induced cell cycle arrest and apoptosis through caspase activation pathways, highlighting their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and phenyl groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly impact melting points, solubility, and stability:

Compound Name R1 (Triazole) R2 (Amide) Melting Point (°C) Key Observations
Target Compound Phenyl 4-MeO-Ph Not reported Methoxy enhances solubility via polarity
N-(4-Chlorophenyl) analog (3b, ) Phenyl 4-Cl-Ph 171–172 Chlorine increases melting point
N-(2-Ethoxyphenyl) analog () Phenyl 2-EtO-Ph 133–135 Ethoxy introduces steric hindrance
5-Amino-1-benzyl analog () Benzyl 4-MeO-Ph Not reported Amino group may improve hydrogen bonding

Key Trends:

  • Electron-withdrawing groups (e.g., Cl) increase melting points due to stronger intermolecular forces.
  • Methoxy/ethoxy groups enhance solubility but reduce thermal stability.

Structural Insights from Crystallography

Crystal structures of analogs (e.g., ZIPSEY, CSD refcode) reveal planar triazole cores with carboxamide groups adopting coplanar conformations, facilitating π-π stacking and hydrogen bonding.

Biological Activity

N-(4-Methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole with suitable carboxylic acid derivatives under controlled conditions. The compound's structure can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that triazole analogs could inhibit the NF-kB pathway in cancer cells, leading to reduced tumor growth and enhanced apoptosis. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines (e.g., leukemia and solid tumors) with GI50 values in the nanomolar range .

Anti-inflammatory Properties

In addition to anticancer effects, triazoles are noted for their anti-inflammatory activities. A related study found that similar compounds exhibited anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib. The compounds showed inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of NF-kB Pathway : This pathway is crucial for cell survival and proliferation in cancer cells. By inhibiting this pathway, the compound can induce apoptosis and inhibit tumor growth.
  • COX Inhibition : By targeting COX enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins.

Case Study 1: Anticancer Screening

A series of triazole derivatives were evaluated against a panel of 60 human cancer cell lines. Compounds with structural similarities to this compound demonstrated significant growth inhibition across multiple cancer types. The most potent derivatives achieved IC50 values as low as 0.02 μM .

Case Study 2: Anti-inflammatory Activity Assessment

In a comparative study assessing anti-inflammatory effects in vitro, compounds similar to this compound were tested against COX enzymes. Results indicated that these compounds exhibited COX inhibition rates significantly higher than traditional NSAIDs after a 3-hour incubation period .

Data Summary

Activity IC50 Value Comparison
Anticancer0.02 - 0.99 μMMore potent than parthenolide
Anti-inflammatoryCOX InhibitorComparable to indomethacin

Q & A

Basic: What are the key challenges in synthesizing N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can they be methodologically addressed?

Answer:
The synthesis of this triazole derivative typically involves multi-step reactions, including cycloaddition and condensation. A primary challenge is low aqueous solubility , which complicates purification and characterization. To address this:

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance intermediate solubility .
  • Optimize reaction conditions (e.g., temperature, catalyst loading) to improve yield. For example, describes a procedure using 4-methoxyphenol in condensation reactions, suggesting controlled stoichiometry (1.00 equiv.) and reflux conditions to ensure complete conversion .
  • Employ chromatographic techniques (e.g., flash column chromatography) with gradients of ethyl acetate/hexane for purification.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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